molecular formula C6H12O3 B14449014 2-Ethoxy-1,3-dioxane CAS No. 76508-46-8

2-Ethoxy-1,3-dioxane

Cat. No.: B14449014
CAS No.: 76508-46-8
M. Wt: 132.16 g/mol
InChI Key: LJFREQBMFNKQBM-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-dioxane is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and an ethoxy group at the 2 position. This compound is part of the broader class of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).

    Substitution: Grignard reagents (RMgX) and organozinc reagents (RZnX).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-dioxane involves its ability to form stable intermediates and transition states during chemical reactions. The ethoxy group at the 2 position enhances its reactivity by providing electron-donating effects, which stabilize the transition states and intermediates . This stabilization facilitates various chemical transformations, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Properties

CAS No.

76508-46-8

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-ethoxy-1,3-dioxane

InChI

InChI=1S/C6H12O3/c1-2-7-6-8-4-3-5-9-6/h6H,2-5H2,1H3

InChI Key

LJFREQBMFNKQBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCCCO1

Origin of Product

United States

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